molecular formula C6H12Cl3O4P<br>(ClCH2CH2O)3PO<br>C6H12Cl3O4P B136036 Tris(2-chloroethyl) phosphate CAS No. 115-96-8

Tris(2-chloroethyl) phosphate

Cat. No. B136036
CAS RN: 115-96-8
M. Wt: 285.5 g/mol
InChI Key: HQUQLFOMPYWACS-UHFFFAOYSA-N
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Description

Tris(2-chloroethyl) phosphate (TCEP) is a flame retardant commonly used in various products and has been identified as a frequent contaminant in US streams, raising toxicological concerns, especially in sensitive coastal ecosystems like estuaries and salt marshes .

Synthesis Analysis

TCEP can be synthesized through an electrochemical process from elemental phosphorus and ethylene chlorohydrin in a diaphragmless electrolyzer. The solubility of white phosphorus in TCEP was also examined, and it was found that the formation of TCEP from both white and red phosphorus proceeds with close yields .

Molecular Structure Analysis

While the papers provided do not delve into the molecular structure analysis of TCEP, it is known that TCEP is a neutral ester of ethylene chlorohydrin and phosphoric acid .

Chemical Reactions Analysis

TCEP has been shown to react with reduced sulfur species such as polysulfides, bisulfide, and thiophenolate under anoxic conditions. The kinetics of these reactions were determined, and the second-order rate constants were obtained. For example, the reaction of TCEP with polysulfide at 25°C has a rate constant of 5.0 (±1.4)×10^(-4) M^(-1) s^(-1) . Additionally, iron monosulfide (FeS) can reductively transform TCEP, especially in the presence of cetyltrimethylammonium bromide (CTAB), which enhances the reactivity by preventing FeS aggregation, protecting it from oxidation, and increasing TCEP's surface adsorption on FeS .

Physical and Chemical Properties Analysis

The chemical stability of TCEP makes it difficult to remove from water. However, its reactivity towards various environmental agents such as FeS in the presence of CTAB has been demonstrated, which could be significant for its transformation in aquatic environments . The degradation products of TCEP's reactions with reduced sulfur species were studied using GC-FID and LC-MS-MS and were quantified, indicating that TCEP can undergo transformation into various byproducts .

Toxicological Concerns and Environmental Impact

TCEP has been evaluated for its genotoxic, carcinogenic, reprotoxic, and sensitizing potential. It was found not to be mutagenic in most studies, including the Salmonella/microsome test, and did not induce chromosome aberrations in vitro. However, it did show questionable to significant increases in sister chromatid exchange rates. In vivo tests were inconclusive or negative for clastogenicity. Despite this, there is evidence of a carcinogenic potential, possibly through an epigenetic mechanism, as kidney and Harderian gland tumors were observed in animal studies. TCEP is not embryotoxic or teratogenic at doses tested, but it has been shown to adversely affect sperm and fertility in animal studies. No skin-sensitizing potential was observed in a Buehler test .

Bioremediation Potential

Two bacterial strains capable of degrading TCEP when it is the sole phosphorus source have been isolated. These strains, identified as members of the sphingomonads, could be useful for the bioremediation of environments contaminated with TCEP .

Scientific Research Applications

Bioremediation and Environmental Degradation

  • Bacterial Degradation : Takahashi et al. (2010) isolated bacterial strains capable of degrading TCEP, which could be used for bioremediation of environments contaminated with this compound (Takahashi et al., 2010).
  • Microbial Transformation in Sediments : Zhou et al. (2020) investigated the microbial biotransformation of TCEP in sediment microcosms, revealing hydrolytic dechlorination and oxidation pathways and shifts in microbial community compositions (Zhou et al., 2020).
  • Reactivity with Reduced Sulfur Species : Saint-Hilaire et al. (2011) studied the kinetics of the reaction of reduced sulfur species with TCEP, important for understanding its environmental fate in coastal ecosystems (Saint-Hilaire et al., 2011).

Mechanisms of Toxicity and Effects

  • Toxicogenomics in HepG2 Cells : Krivoshiev et al. (2018) used RNA sequencing to explore the effects of TCEP on the transcriptome level in human hepatocellular carcinoma cells, indicating potential impacts on immune function and xenobiotic metabolism pathways (Krivoshiev et al., 2018).
  • Endocrine Disruption in Zebrafish : Wu et al. (2017) combined in silico and in vivo approaches to show that TCEP can bind to and interact with nuclear receptors, influencing developmental phenotypes in zebrafish (Wu et al., 2017).

Distribution and Fate in Environments

  • Presence in Indoor Environments : Marklund et al. (2003) analyzed the presence of TCEP in indoor dust, reflecting its distribution in relation to building materials and consumer products (Marklund et al., 2003).
  • Global Occurrence in Airborne Particles : Möller et al. (2012) demonstrated the global occurrence of TCEP in airborne particles over oceans, highlighting its long-range atmospheric transport (Möller et al., 2012).

Purification and Elimination Techniques

  • Electrochemical Synthesis : Berezkin et al. (2015) investigated the electrochemical synthesis of TCEP, providing insights into its production methods (Berezkin et al., 2015).
  • Drinking Water Purification : Andresen and Bester (2006) studied the elimination of TCEP in drinking water purification processes, highlighting the effectiveness of certain treatments like activated carbon filtration (Andresen & Bester, 2006).

Safety And Hazards

Tris(2-chloroethyl) phosphate is listed as a substance of very high concern under the European Union’s REACH regulations due to its suspected reproductive toxicity . It is advised to avoid open flames, sparks, and smoking when handling it. It should be handled in a well-ventilated place, and suitable protective clothing should be worn. Contact with skin and eyes should be avoided .

properties

IUPAC Name

tris(2-chloroethyl) phosphate
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InChI

InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2
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InChI Key

HQUQLFOMPYWACS-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)OP(=O)(OCCCl)OCCCl
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Molecular Formula

C6H12Cl3O4P, Array
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Related CAS

28205-79-0
Record name Ethanol, 2-chloro-, phosphate (3:1), homopolymer
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DSSTOX Substance ID

DTXSID5021411
Record name Tris(2-chloroethyl) phosphate
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Molecular Weight

285.5 g/mol
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Physical Description

Tris(2-chloroethyl) phosphate is an odorless clear liquid. Neutral pH. (NTP, 1992), A clear liquid with a slight odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID.
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Boiling Point

626 °F at 760 mmHg (NTP, 1992), 330 °C, BP: 210-220 °C
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Flash Point

450 °F (NTP, 1992), 216 °C (Cleveland open cup), 232 °C (450 °F) (Closed cup), 202 °C c.c.
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 7.82X10+3 mg/L at 20 °C, In water, 7,000 mg/L, temp not specified., Insoluble in benzene. Soluble in most organic solvents., Slightly soluble in carbon tetrachloride, Very slightly soluble in aliphatic hydrocarbons; soluble in alcohols, esters, ketones and aromatic hydrocarbons., Solubility in water, g/100ml at 20 °C: 0.78 (very poor)
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Density

1.425 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.39 g/cu cm at 25 °C, Relative density (water = 1): 1.4
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Vapor Density

Relative vapor density (air = 1): 9.8
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Vapor Pressure

0.5 mmHg at 293 °F (NTP, 1992), 0.06 [mmHg], VP: 1.60X10-5 mm Hg at 25 °C (extrapolated from a reduced BP value), VP: 0.5 mm Hg at 145 °C, 6.13X10-2 mm Hg at 25 °C, negligible
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Mechanism of Action

The present study was conducted to clarify the acute effect of tris(2-chloroethyl)phosphate (TRCP), an organophosphate flame-retardant, on spontaneous ambulatory activity (AA) in male ICR mice and to examine the neurochemical mechanism of this effect. Single dose administration of 200 mg/kg i.p. of TRCP increased AA in ICR mice. Neither the nicotinic cholinergic antagonist mecamylamine (MA) nor the muscarinic cholinergic antagonist scopolamine (SCP) affected the AA response to TRCP. On the other hand, the benzodiazepine agonist diazepam (DZ), the GABAA agonist muscimol (MUS) and the GABAB agonist baclofen (BAC) all attenuated the effect of TRCP. DZ and MUS blocked the increase of AA within the first 10 min after administration of TRCP. These drugs did not attenuate the AA-increasing effect of SCP, suggesting that the mechanism of TRCP action is distinct from that of SCP. MUS and BAC did, but DZ did not, inhibit the AA increasing effect of the dopaminergic agonist apomorphine (APO), suggesting that dopamine is involved in the control of AA, and that GABA can affect AA through interaction with dopaminergic neurons. These results suggest that TRCP acts as a GABA antagonist and not as a cholinergic agonist, and that TRCP increases AA in ICR mice through a GABAergic mechanism.
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Product Name

Tris(2-chloroethyl) phosphate

Color/Form

Clear, transparent liquid, Low viscosity liquid

CAS RN

115-96-8, 29716-44-7, 68411-66-5
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Record name TRIS(2-CHLOROETHYL)PHOSPHATE
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Record name TRIS(2-CHLOROETHYL) PHOSPHATE
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Record name TRIS(2-CHLOROETHYL) PHOSPHATE
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Melting Point

less than -76 °F (NTP, 1992), -55 °C, -51 °C
Record name TRIS(2-CHLOROETHYL) PHOSPHATE
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Record name TRIS(2-CHLOROETHYL) PHOSPHATE
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

However, phosphorus trichloride can easily be oxidized by oxygen or oxygen-containing gases to phosphorus oxychloride. A slow, steady increase in the phosphorus oxychloride content can be observed during storage, transport and use of phosphorus trichloride. The phosphorus oxychloride lowers the quality of the phosphorus trichloride and necessarily leads to undesirable by-products during chemical processing, so that the desired end product is of lower quality and is obtained in a lesser yield. For example, in further processing to phosphorus pentachloride or phosphorus sulfochloride, all the phosphorus oxychloride reaches the end product. Because of the physical properties, subsequent separation is much more difficult than separation from phosphorus trichloride. During further processing to phosphorous acid, phosphoric acid is formed from the phosphorus oxychloride and phosphates are formed as by-products during the reaction with alcohols to phosphites. During the synthesis of tri-(2-chloroethyl) phosphite by reaction with ethylene oxide, tri-(2-chloroethyl) phosphate is formed as an interfering by-product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,340
Citations
HB Matthews, SL Eustis, J Haseman - Fundamental and applied …, 1993 - Elsevier
to Tris(2-chloroethyl)phosphate Page 1 FųNAMENTAI. AND APPLIED T)XicoLov 20,477–485 (1993) Toxicity and Carcinogenicity of Chronic Exposure to Tris(2-chloroethyl)phosphate …
Number of citations: 106 www.sciencedirect.com
NR Maddela, K Venkateswarlu… - … Science: Processes & …, 2020 - pubs.rsc.org
Regulations and the voluntary activities of manufacturers have led to a market shift in the use of flame retardants (FRs). Accordingly, organophosphate ester flame retardants (OPFRs) …
Number of citations: 14 pubs.rsc.org
World Health Organization - 1998 - apps.who.int
FLAME RETARDANTS: TRIS(CHLOROPROPYL) PHOSPHATE AND TRIS(2- CHLOROETHYL) PHOSPHATE Page 1 This report contains the collective views of an international group of …
Number of citations: 149 apps.who.int
Y Chen, J Ye, Y Chen, H Hu, H Zhang, H Ou - Chemical Engineering …, 2019 - Elsevier
Organophosphorus esters (OPEs), a series of high production volume chemicals, receive increasing concerns due to their occurrence in worldwide aquatic environment and resistance …
Number of citations: 53 www.sciencedirect.com
J Liu, J Ye, Y Chen, C Li, H Ou - Chemosphere, 2018 - Elsevier
Organophosphorus esters (OPEs) are emerging contaminants widely applied as annexing agents in a variety of industrial products, and they are robust against conventional …
Number of citations: 43 www.sciencedirect.com
M Beth-Hübner - … Archives of Occupational and Environmental Health, 1999 - Springer
Tris(2-chloroethyl)phosphate is used as flame-proofing additive in polyurethane foam and paints. The substance was not mutagenic in the Salmonella/microsome test in 6 of 7 studies, …
Number of citations: 29 link.springer.com
J Ye, J Liu, C Li, P Zhou, S Wu, H Ou - Water research, 2017 - Elsevier
The widespread, persistent and toxic organophosphorus esters (OPEs) have become one category of emerging environmental contaminants. Thus, it is in urgent need to develop a cost-…
Number of citations: 66 www.sciencedirect.com
S Chen, Z Tan, Y Qi, C Ouyang - Marine Pollution Bulletin, 2019 - Elsevier
Microplastics and organophosphate esters are ubiquitous pollutants in the marine environment. However, their interactions are poorly understood. In the present study, the sorptions of …
Number of citations: 60 www.sciencedirect.com
W Föllmann, J Wober - Toxicology letters, 2006 - Elsevier
The organophosphorus esters tris-(2-chloroethyl)-phosphate (TCEP) and tris-(2-chloropropyl)-phosphate (TCPP) have been widely used as flame retardants and fire preventing agents, …
Number of citations: 91 www.sciencedirect.com
H Ou, J Liu, J Ye, L Wang, N Gao, J Ke - Chemical Engineering Journal, 2017 - Elsevier
Organophosphorus flame retardants (OPFRs) are commonly applied in many consumer products, resulting in their widespread distribution in water, soil and indoor air. It is in urgent …
Number of citations: 66 www.sciencedirect.com

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